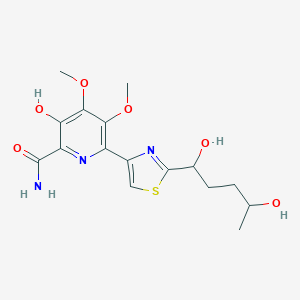
Karnamicin A1
Description
Karnamicin A1 is a structurally unique alkaloid initially isolated from Saccharothrix aerocolonigenes (strain N806-4) in 1989 . It belongs to the karnamicin family, characterized by a hybrid pyridine-thiazole core. The molecular formula of this compound is C25H27NO5 (molecular weight: 421.492 Da), distinguishing it from other karnamicin variants such as B1, C2, and E1 . Early studies highlighted its antifungal properties, with a broad spectrum against fungi and yeasts (MIC: 3.1–50 μg/mL) .
Properties
CAS No. |
122535-48-2 |
|---|---|
Molecular Formula |
C16H21N3O6S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
6-[2-(1,4-dihydroxypentyl)-1,3-thiazol-4-yl]-3-hydroxy-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C16H21N3O6S/c1-7(20)4-5-9(21)16-18-8(6-26-16)10-13(24-2)14(25-3)12(22)11(19-10)15(17)23/h6-7,9,20-22H,4-5H2,1-3H3,(H2,17,23) |
InChI Key |
SLHFLIRMJMBREN-UHFFFAOYSA-N |
SMILES |
CC(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
Canonical SMILES |
CC(CCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Bioactive Differences Among Karnamicins
| Compound | Molecular Formula | Molecular Weight (Da) | Key Bioactivity | IC50 (ACE Inhibition) | MIC (Antifungal) |
|---|---|---|---|---|---|
| Karnamicin A1 | C25H27NO5 | 421.492 | ACE inhibition, Antifungal | Not reported | 3.1–50 μg/mL |
| Karnamicin B1 | C18H25N3O4S | 380.164 | ACE inhibition (weak), Antifungal | 5.81 μM | 12.5–25 μg/mL |
| Karnamicin C2 | C17H23N3O5S | 381.40 | Multitarget (NF-κB, CYP enzymes) | 0.24 μM | Not reported |
| Karnamicin E1 | C18H25N3O4S | 380.164 | ACE inhibition | 0.24–1.07 μM | Not reported |
Key Findings :
- ACE Inhibition : Karnamicin C2 and E1 exhibit superior ACE inhibitory activity (IC50: 0.24–1.07 μM) compared to B1 (5.81 μM). Hydroxylation of alkyl side chains enhances potency by 2–5 fold .
- Antifungal Activity : A1 and B1 show broad-spectrum antifungal effects, but their MIC values are higher than clinical antifungals like Amphotericin B (MIC: 0.1–1 μg/mL) .
- Structural Drivers : The pyridine-thiazole core is essential for ACE binding, while methoxy and hydroxyl groups modulate selectivity .
Comparison with Non-Karnamicin Compounds
ACE Inhibitors
Karnamicins compete with synthetic ACE inhibitors like Captopril (IC50: 0.006 μM) and Enalapril (IC50: 0.001 μM), which have lower IC50 values but higher side-effect profiles (e.g., cough, hyperkalemia) .
Antifungal Agents
Compared to Cispentacin (MIC: 1.56–6.25 μg/mL) and Maniwamycins (MIC: 0.78–3.13 μg/mL), this compound’s antifungal activity is moderate, limiting its clinical use for infections . However, its dual ACE/antifungal activity positions it as a multipurpose lead compound.
Table 2: this compound vs. Key Reference Compounds
| Compound | Primary Use | Molecular Target | IC50/MIC | Advantages Over this compound |
|---|---|---|---|---|
| Captopril | Hypertension | ACE | 0.006 μM | Higher potency |
| Cispentacin | Antifungal | Fungal protein synthesis | 1.56–6.25 μg/mL | Lower MIC |
| Ixabepilone | Anticancer | Microtubules | N/A | Clinical approval for cancer |
| This compound | Dual ACE/Antifungal | ACE, Fungal membranes | ACE: N/A; MIC: 3.1–50 | Novel scaffold, multifunctional |
Q & A
Q. Table 1: Key Analytical Techniques for this compound Characterization
Q. Table 2: Strategies to Address Data Contradictions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


